Linear vs. Angular Ligand Geometry: 1,4- vs. 1,3-Benzenedicarboxamide Core
The target compound possesses a 1,4-benzenedicarboxamide core, enforcing a 180° angle between the two 5-methyl-1H-pyrazol-3-yl amide substituents. In contrast, the primary competitor, 1,3-Benzenedicarboxamide, N,N'-bis(5-methyl-1H-pyrazol-3-yl)- (CAS 625386-01-8), features a 1,3-substitution pattern with an approximately 120° angle . This geometric distinction dictates the formation of one-dimensional chains or two-dimensional sheets for the 1,4-isomer, while the 1,3-isomer typically yields discrete metallocycles or helical structures .
| Evidence Dimension | Ligand geometry (angle between amide bond vectors) |
|---|---|
| Target Compound Data | ~180° (linear) |
| Comparator Or Baseline | 1,3-Benzenedicarboxamide, N,N'-bis(5-methyl-1H-pyrazol-3-yl)-: ~120° (angular) |
| Quantified Difference | Approximately 60° difference in directionality |
| Conditions | Molecular geometry inferred from the known bond angles of 1,4- and 1,3-disubstituted benzene rings |
Why This Matters
Procurement of the correct isomer is essential for obtaining the desired MOF topology; using the 1,3-isomer will not replicate the linear topology achievable only with the 1,4-isomer.
